Product packaging for Monobutyl Phthalate Copper(II) Salt(Cat. No.:CAS No. 25215-53-6)

Monobutyl Phthalate Copper(II) Salt

Cat. No.: B2967104
CAS No.: 25215-53-6
M. Wt: 508.026
InChI Key: WXQNWNSBCISOPI-UHFFFAOYSA-N
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Description

Monobutyl Phthalate Copper(II) Salt (CAS RN: 25215-53-6) is a high-purity coordination compound supplied as a dark green to dark purple crystalline powder . With a molecular formula of C₂₄H₂₆CuO₈ and a molecular weight of 506.01 g/mol, this material is characterized by a purity of not less than 95.0% as determined by iodometric titration . The compound is a metal-organic complex derived from monobutyl phthalate (MBP), which is recognized as a major metabolite of common plasticizers like dibutyl phthalate (DBP) . This relationship makes the copper salt a compound of significant interest in environmental and toxicological research, particularly in studies investigating the environmental fate, degradation, and complexation behavior of phthalate esters and their metabolites . Researchers utilize this salt to explore metal-organic interactions in synthetic and analytical chemistry. It is essential to handle this product with appropriate safety precautions. This compound is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. The recommended storage is in a cool, dark place, ideally at temperatures below 15°C, to ensure long-term stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28CuO8 B2967104 Monobutyl Phthalate Copper(II) Salt CAS No. 25215-53-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butoxycarbonylbenzoic acid;copper
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H14O4.Cu/c2*1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14;/h2*4-7H,2-3,8H2,1H3,(H,13,14);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQNWNSBCISOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)O.CCCCOC(=O)C1=CC=CC=C1C(=O)O.[Cu]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28CuO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization

Controlled Synthesis Approaches

The controlled synthesis of Monobutyl Phthalate (B1215562) Copper(II) Salt is crucial for obtaining a product with desired purity and consistent properties. The primary method involves the reaction of monobutyl phthalate with a suitable copper(II) salt, such as copper(II) acetate, copper(II) chloride, or copper(II) nitrate, in a suitable solvent. google.com Ethanol (B145695) is a commonly used solvent as it facilitates the dissolution of the reactants and the precipitation of the product.

Key parameters that require careful control during the synthesis include:

Stoichiometry of Reactants: The molar ratio of monobutyl phthalate to the copper(II) salt is a critical factor influencing the completeness of the reaction and the formation of the desired product.

Reaction Temperature: The temperature affects the reaction kinetics and the solubility of the product. Optimization of the reaction temperature is necessary to ensure a reasonable reaction rate while minimizing the formation of byproducts.

Reaction Time: Sufficient reaction time is required to ensure the reaction goes to completion. The optimal reaction time can be determined by monitoring the progress of the reaction, for instance, through spectroscopic methods.

pH of the Reaction Mixture: The pH can influence the speciation of the reactants and the stability of the product. Adjusting the pH may be necessary to achieve optimal results.

A typical laboratory-scale synthesis might involve dissolving monobutyl phthalate in ethanol, followed by the addition of an ethanolic solution of a copper(II) salt. The reaction mixture is then stirred for a specific duration at a controlled temperature. The resulting precipitate of Monobutyl Phthalate Copper(II) Salt is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials and impurities, and dried.

The table below summarizes typical parameters for a controlled synthesis of this compound.

ParameterValue/ConditionPurpose
Reactants Monobutyl Phthalate, Copper(II) Salt (e.g., Acetate, Chloride)Formation of the desired complex
Solvent EthanolDissolves reactants, facilitates product precipitation
Temperature Controlled (e.g., Room Temperature to Reflux)Optimizes reaction rate and minimizes byproducts
Reaction Time Varies (e.g., several hours)Ensures reaction completion
Post-Reaction Filtration, Washing (with solvent), DryingIsolation and purification of the product

Solvothermal and Solution-Based Preparations

Solvothermal and hydrothermal methods offer alternative routes for the synthesis of metal-organic frameworks and complexes, including copper-based compounds. rsc.orgmdpi.comrsc.orgau.dk These techniques involve carrying out the reaction in a sealed vessel (autoclave) at temperatures above the boiling point of the solvent. The elevated temperature and pressure can promote the formation of crystalline products with high purity and unique morphologies.

In a solvothermal synthesis of a copper-based metal-organic framework (MOF) like Cu-BTC (copper(II) benzene-1,3,5-tricarboxylate), the reactants are heated in a solvent mixture, often for an extended period. rsc.orgrsc.org This approach could be adapted for the synthesis of this compound. For instance, a mixture of monobutyl phthalate, a copper(II) salt, and a suitable solvent or solvent mixture could be heated in an autoclave. The specific conditions, such as temperature, time, and solvent composition, would need to be optimized to favor the formation of the desired product. rsc.orgmdpi.com

Solution-based preparations at ambient or elevated temperatures remain a more common and straightforward approach for compounds like this compound. These methods are generally easier to implement and scale up compared to solvothermal techniques. A typical solution-based synthesis involves dissolving the reactants in a suitable solvent and allowing the reaction to proceed, often with stirring, followed by isolation of the product.

The following table compares key aspects of solution-based and solvothermal synthesis methods.

FeatureSolution-Based SynthesisSolvothermal Synthesis
Temperature Ambient to refluxAbove solvent boiling point
Pressure AtmosphericElevated
Equipment Standard laboratory glasswareAutoclave/sealed vessel
Product Often amorphous or polycrystallineTypically highly crystalline
Advantages Simplicity, ease of scale-upControl over crystal size and morphology, high purity
Disadvantages May yield less crystalline productsRequires specialized equipment, safety considerations

Industrial Scale-Up Considerations for High Purity and Yield

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure high purity, consistent yield, and cost-effectiveness. google.comgoogle.com

Key considerations for industrial scale-up include:

Reactor Design and Material: The choice of reactor is critical for efficient mixing, heat transfer, and handling of the reaction mixture. The material of the reactor must be resistant to corrosion by the reactants and solvents.

Process Control and Automation: Implementing automated systems for monitoring and controlling key parameters such as temperature, pressure, pH, and reactant addition rates is essential for maintaining batch-to-batch consistency and optimizing yield.

Raw Material Purity: The purity of the starting materials, monobutyl phthalate and the copper(II) salt, directly impacts the purity of the final product. Sourcing high-purity raw materials is crucial.

Solvent Recovery and Recycling: To minimize environmental impact and reduce operational costs, efficient systems for the recovery and recycling of solvents like ethanol are necessary.

Product Isolation and Purification: Industrial-scale filtration and drying equipment are required to handle large quantities of the product. The purification process may involve washing steps to remove impurities, and the efficiency of these steps is critical for achieving the desired product purity. For some applications, techniques like recrystallization might be employed to achieve very high purity.

Waste Management: The process will generate waste streams that need to be managed in an environmentally responsible manner. This includes the treatment of liquid effluents and the disposal of any solid byproducts.

Safety Procedures: Handling large quantities of chemicals necessitates strict adherence to safety protocols to protect workers and the environment.

The table below outlines the progression of synthesis parameters from laboratory to industrial scale.

ParameterLaboratory ScaleIndustrial Scale
Batch Size Grams to kilogramsKilograms to tons
Equipment GlasswareLarge-scale reactors, automated systems
Process Control ManualAutomated (PLC/DCS)
Solvent Handling Manual/Fume hoodClosed-loop recovery systems
Product Handling Manual filtration/dryingIndustrial filters, dryers, and packaging lines
Quality Control Basic analytical testsComprehensive quality assurance program

By carefully addressing these considerations, the synthesis of this compound can be successfully scaled up to meet industrial demands while maintaining high standards of purity and yield.

Advanced Structural Elucidation and Coordination Environment Analysis

Ligand Design and Coordination Geometry of the Copper(II) Center

The monobutyl phthalate (B1215562) anion acts as the primary ligand. It is derived from phthalic acid, where one carboxylic acid group is esterified with a butyl group, and the other is deprotonated to form a carboxylate anion that binds to the copper(II) center. This ligand possesses a carboxylate group with two oxygen atoms available for coordination. The versatility of the phthalate framework allows for several coordination modes, including monodentate, bidentate (chelating), or bridging fashions where the carboxylate group links two different copper centers. mdpi.comnih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for probing the coordination environment of the copper(II) ion and confirming the binding of the ligand.

Infrared (IR) spectroscopy provides valuable information about the metal-ligand interaction by observing the vibrational frequencies of the functional groups. The most significant region in the IR spectrum for this complex is that of the carboxylate group (COO⁻) stretches. The free monobutyl phthalate ligand shows characteristic bands for its carboxylic acid group. nih.gov Upon deprotonation and coordination to the copper(II) ion, these bands are replaced by two distinct stretches: the asymmetric stretch (ν_as(COO⁻)) and the symmetric stretch (ν_s(COO⁻)).

The positions of these bands and the difference between them (Δν = ν_as - ν_s) are diagnostic of the carboxylate's coordination mode. In related copper-carboxylate systems, vibrational modes for asymmetric and symmetric stretching have been identified, confirming the formation of "nodes" and "bridges" with the Cu(II) center. rsc.org Additionally, low-frequency bands, typically below 600 cm⁻¹, can be assigned to Cu-O stretching vibrations, directly evidencing the metal-ligand bond. rsc.org

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Significance
Asymmetric C=O Stretch (ν_as(COO⁻))1570 - 1620Indicates coordinated carboxylate group.
Symmetric C=O Stretch (ν_s(COO⁻))1400 - 1460Indicates coordinated carboxylate group. rsc.org
Cu-O Stretch400 - 500Direct evidence of metal-ligand bond formation. rsc.org

This table presents typical data for copper(II) carboxylate complexes.

The blue-green color of Monobutyl Phthalate Copper(II) Salt is a result of electronic transitions within the d-orbitals of the copper(II) ion, which are studied using UV-Visible (UV-Vis) spectroscopy. For a d⁹ ion in a distorted octahedral or square pyramidal field, these transitions typically appear as a single, broad, and often asymmetric absorption band in the visible region of the spectrum. researchgate.netresearchgate.net Studies on copper(II) phthalate complexes in various solvents confirm the presence of these characteristic d-d bands. consensus.app The position and intensity of this band are sensitive to the specific geometry of the coordination sphere and the nature of the solvent, if in solution.

Transition Typical Wavelength Range (nm) Associated Geometry
d-d transitions (e.g., ²E_g → ²T₂_g)600 - 900Distorted Octahedral / Square Pyramidal

This table presents typical data for copper(II) complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of organic molecules. For the diamagnetic monobutyl phthalate ligand, ¹H and ¹³C NMR are used to confirm its identity and purity prior to complexation. However, the copper(II) ion is paramagnetic, which causes significant broadening of NMR signals for protons and carbons near the metal center. This effect makes it generally impractical to obtain high-resolution NMR spectra for the complex itself.

Nevertheless, NMR plays an indirect role. The disappearance of the acidic proton signal of the carboxylic group (-COOH) in the ligand's ¹H NMR spectrum upon reaction with a copper salt serves as strong evidence of deprotonation and subsequent coordination to the metal ion. mu.ac.in

X-ray Diffraction Analysis of Crystalline Structures

The most definitive method for determining the precise three-dimensional arrangement of atoms in a solid is single-crystal X-ray diffraction. While a specific crystal structure for this compound is not publicly available, the well-characterized structure of the closely related Copper(II) Phthalate Monohydrate provides a robust model. colab.ws

The analysis of Copper(II) Phthalate Monohydrate revealed a complex, two-dimensional polymeric sheet structure. colab.ws Key findings from this analogous structure include:

Two distinct copper(II) environments: Both copper atoms exhibit a distorted octahedral coordination geometry.

Bridging Ligands: Both the phthalate anions and water molecules act as bridging ligands, connecting multiple copper centers to form the extended polymer network. colab.ws

Variable Cu-O Bond Lengths: One copper center is bound to two water molecules and four phthalate oxygen atoms, with Cu-O distances of approximately 1.94 Å and 2.58 Å. The other is coordinated to two water molecules and two phthalate oxygens at a mean distance of 1.96 Å, with two more distant phthalate oxygens at 2.46 Å. These variations are characteristic of Jahn-Teller distortion. colab.ws

Powder X-ray Diffraction (PXRD) is another valuable technique used to assess the crystallinity, phase purity, and determine lattice parameters of a bulk sample. researchpublish.comworldwidejournals.com

Parameter Value for Copper(II) Phthalate Monohydrate colab.ws Significance
Crystal SystemMonoclinicDescribes the basic crystal shape.
Space GroupB2/bDefines the symmetry elements within the unit cell.
a26.10 ÅUnit cell dimension.
b9.79 ÅUnit cell dimension.
c6.67 ÅUnit cell dimension.
γ93.9°Unit cell angle.
Cu-O Bond Lengths1.94 Å - 2.58 ÅShows variation due to Jahn-Teller distortion.

This table presents crystallographic data for the analogous compound Copper(II) Phthalate Monohydrate to illustrate a likely structural motif.

Metal-Ligand Bonding and Electronic Structure Investigations

The bonding between the copper(II) ion and the monobutyl phthalate ligand is primarily a coordinate covalent bond with significant ionic character. york.ac.uk As an anionic ligand, the carboxylate group participates in what can be described as "charge-assisted" metal-ligand bonding, which generally leads to shorter and stronger bonds compared to coordination with neutral ligands. chalmers.se

The electronic structure of the d⁹ Cu(II) ion is the fundamental reason for the observed distorted geometries. The Jahn-Teller theorem mandates that any non-linear molecular system in a degenerate electronic state will be unstable and will undergo a distortion to lower its symmetry and remove the degeneracy. For an octahedral Cu(II) complex, this results in an elongation or, less commonly, a compression along one axis. This leads to the typical 4+2 (four short equatorial, two long axial) coordination pattern observed in the analogous crystal structure of copper(II) phthalate monohydrate and is the root cause of the broad, asymmetric d-d bands seen in electronic spectroscopy. chalmers.secolab.ws

Chemical Reactivity Profiles and Mechanistic Pathways

Redox Chemistry of the Copper(II) Center

The copper(II) ion at the core of the complex is redox-active, meaning it can be both oxidized and reduced under appropriate chemical conditions. This capability is fundamental to its role in many chemical reactions, including catalysis. The biological activity of the compound is also primarily attributed to its copper center, which can participate in redox reactions.

The copper(II) center can be oxidized to a higher oxidation state, typically copper(III). This process is often a key step in catalytic cycles. Studies on related copper-based metal-organic frameworks (MOFs) used in catalytic oxidations have provided insight into this transformation. For instance, cyclic voltammetry of a copper-benzenetricarboxylate (Cu-BTC) framework showed an anodic oxidation peak corresponding to the Cu(II)/Cu(III) transition. researchgate.net

The oxidation process can be initiated by strong oxidizing agents, such as hydrogen peroxide. In some reactions, the initial step involves the formation of a Lewis base-acid complex between the copper(II) salt and a substrate. This is followed by an inner-sphere electron transfer, which generates a radical intermediate and a reduced copper species, but it illustrates the formation of precursor complexes that facilitate redox events. nih.gov

The copper(II) center can be readily reduced to the more stable copper(I) state (a d¹⁰ configuration) or even to elemental copper(0). This reduction is a common pathway in its chemical reactions. Reagents like sodium borohydride (B1222165) can be used to achieve this transformation.

In studies of related copper-based catalysts, the reduction of Cu(II) to Cu(I) is a critical step in activating oxidizing agents like persulfate (PS) or peroxymonosulfate (B1194676) (PMS). researchgate.netrsc.org The catalytic cycle often involves the transition metal ion (Cu(II)) reacting with the oxidant to generate radicals, during which the metal ion is oxidized, and then the subsequent reduction of the oxidized metal center regenerates the active catalyst. rsc.org Electrochemical studies on related Cu-BTC frameworks have identified cathodic peaks corresponding to the reduction of Cu(II) to Cu(I) and potentially Cu(II) to Cu(0). researchgate.net

Table 1: Redox Potentials for a Related Copper-Based Catalyst (Cu-BTC-A) from Cyclic Voltammetry This table illustrates the redox behavior of a related copper-based material, providing insight into the potential redox transitions for Monobutyl Phthalate (B1215562) Copper(II) Salt.

Peak ID Potential (V) Redox Transition
A1 0.41 Anodic Oxidation of Cu(II) to Cu(III)
C1 ~0.3 Cathodic Reduction of Cu(II) to Cu(I) or Cu(0)
C2 0.48 Cathodic Reduction of Cu(III) to Cu(II)

Data sourced from a study on a copper-benzenetricarboxylate (Cu-BTC) framework. researchgate.net

Ligand Exchange and Substitution Reactions

Ligand exchange, or substitution, is a characteristic reaction of coordination complexes where one ligand is replaced by another. savemyexams.com For monobutyl phthalate copper(II) salt, the monobutyl phthalate ligands can be substituted by other ligands in the presence of suitable reagents. The stability of the resulting complex often drives the reaction.

The replacement of ligands can occur stepwise. For example, in the well-known reaction of the hexaaquacopper(II) ion, water ligands are replaced one by one with ammonia (B1221849) molecules. chemguide.co.uk A similar process could be envisaged for this compound. If the incoming ligand is of a similar size to the monobutyl phthalate ligand, the coordination number (the number of donor atoms attached to the central ion) may remain the same. However, if the ligands are of a different size, a change in coordination number and geometry can occur. savemyexams.com For instance, when the larger chloride ion replaces smaller water ligands around a Cu(II) center, the coordination number often changes from six to four, resulting in a geometry change from octahedral to tetrahedral. savemyexams.com The substitution of monodentate ligands with multidentate ligands (chelating agents like EDTA) is typically very favorable due to a significant increase in entropy, an effect known as the chelate effect. chemguide.co.uk

Catalytic Mechanisms and Reaction Kinetics

This compound has applications as a catalyst in organic reactions. While specific mechanistic studies on this exact compound are limited, extensive research on related copper-based materials, particularly for the degradation of environmental pollutants like dibutyl phthalate (DBP), offers significant insight. rsc.org

A common catalytic mechanism involves the activation of oxidants like persulfate (PS) to generate highly reactive free radicals, such as the sulfate (B86663) radical (SO₄•⁻) and hydroxyl radical (•OH). researchgate.netrsc.org In these systems, the copper(II) on the catalyst surface initiates the reaction:

Chemical Activation: Cu²⁺ + S₂O₈²⁻ → Cu³⁺ + SO₄•⁻ + SO₄²⁻ rsc.orgrsc.org

The copper center cycles between its oxidation states (e.g., Cu(II) and Cu(III) or Cu(I)) to propagate the radical generation. researchgate.netresearchgate.net The reaction kinetics are influenced by several factors, including the catalyst dosage. Studies on the degradation of DBP using a Cu-BTC catalyst showed that increasing the catalyst dosage significantly accelerated the removal of the pollutant, which is attributed to the increased number of available catalytic sites for persulfate activation. rsc.org

Table 2: Effect of Catalyst Dosage on Dibutyl Phthalate (DBP) Removal Using a Related Copper-Based Catalyst (Cu-BTC-A) This table shows kinetic data for a related system, illustrating how catalyst concentration can impact reaction efficiency.

Catalyst Dosage (g L⁻¹) DBP Removal Efficiency (%)
0.5 25.5
1.0 52.4
1.5 63.6
2.0 72.5
3.0 88.7

Experimental conditions: DBP = 0.018 mM; PS = 1.08 mM; T = 25 °C. Data sourced from a study on DBP degradation by a Cu-BTC catalyst. rsc.org

Free Radical and Electron Transfer Processes

The involvement of free radicals and electron transfer processes is central to the reactivity of this compound, especially in oxidative reactions. The copper(II) center can promote reactions via radical pathways. nih.gov

One proposed mechanism involves an inner-sphere electron transfer. Here, the substrate first coordinates to the copper(II) center, forming a complex. An electron is then transferred from the coordinated substrate to the copper ion, leading to the fragmentation of the substrate into a radical intermediate and a reduced copper(I) species. nih.gov

In catalytic systems for environmental remediation, the copper(II) center facilitates electron transfer to activate oxidants and generate powerful free radicals. rsc.org For example, the activation of persulfate by copper(II) is a chemical activation process that relies on electron transfer to break the peroxide bond and form sulfate radicals. rsc.org These radicals are highly reactive and are the primary agents responsible for the degradation of organic pollutants. researchgate.net Studies involving the degradation of dibutyl phthalate have identified both sulfate and hydroxyl radicals as the primary oxidants, confirming the role of copper-mediated free radical processes. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Modeling of Electronic Structure

Quantum chemical modeling provides a foundational understanding of the electronic structure of Monobotyl Phthalate (B1215562) Copper(II) Salt. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are employed to approximate the solutions to the Schrödinger equation for the molecule. These models are crucial for determining fundamental electronic properties such as the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

For copper(II) complexes, which are open-shell systems due to the d⁹ configuration of the Cu(II) ion, specialized quantum chemical methods are necessary. These methods account for electron correlation, which is significant in systems with unpaired electrons. The electronic structure of copper(II) complexes, including phthalate derivatives, is often characterized by a distorted octahedral or square-planar geometry around the copper center, which significantly influences the splitting of the d-orbitals and, consequently, the electronic transitions and magnetic properties of the complex. colab.wsresearchgate.net Theoretical modeling of related copper(II) phthalocyanine (B1677752) chains has demonstrated that on-site electron correlations have a significant effect on the ground state, band gap, and magnetic excitations. aps.org

Density Functional Theory (DFT) Calculations of Reactivity

Density Functional Theory (DFT) has become a workhorse in the computational study of transition metal complexes due to its balance of accuracy and computational cost. DFT calculations are used to investigate the reactivity of Monobutyl Phthalate Copper(II) Salt by mapping out the potential energy surface for various chemical reactions.

Key reactivity insights are derived from DFT-calculated parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to understand the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

DFT calculations can also predict the most likely sites for electrophilic and nucleophilic attack through the analysis of the molecule's electrostatic potential and Fukui functions. researchgate.net For copper complexes, DFT methods like B3LYP, often paired with basis sets such as 6-311G(d,p) for main group elements and LANL2DZ for the metal, have been shown to provide reliable geometric and electronic properties. researchgate.netresearchgate.net Studies on similar copper complexes have used DFT to investigate reaction mechanisms, such as the copper-catalyzed tandem arylation–cyclization reactions. beilstein-journals.org The reactivity of phthalate esters has also been explored using DFT to compute molecular parameters like dipole moment, polarizability, and proton affinity, which influence ion-molecule reactions. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Copper Complexes

FunctionalBasis Set for CuBasis Set for C, H, OTypical Application
B3LYPLANL2DZ6-31G*Geometry Optimization, Electronic Structure nih.gov
PBE0SDD6-311+G(d,p)Spectroscopic Properties, Reaction Mechanisms
M06def2-TZVPdef2-TZVPNon-covalent Interactions, Thermochemistry

This table represents common combinations used in the literature for similar copper complexes and is not based on specific calculations for this compound.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and intermolecular interactions of this compound in various environments, such as in solution or in the solid state. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

These simulations are particularly useful for understanding how the flexible butyl chains of the phthalate ligand influence the packing of the molecules in the solid state and their solvation in different solvents. Intermolecular interactions, such as van der Waals forces, hydrogen bonding (if present), and electrostatic interactions, govern the macroscopic properties of the material. MD simulations can provide detailed information about the radial distribution functions, which describe the probability of finding a particle at a certain distance from another particle, offering insights into the local structure. researchgate.net

Studies on the adsorption of phthalate esters on surfaces have utilized MD simulations to understand the configuration and energetics of the adsorbed molecules, highlighting the importance of van der Waals and Coulomb interactions. princeton.eduacs.org The choice of force fields, such as Lennard-Jones potentials to describe van der Waals interactions, is critical for the accuracy of these simulations. princeton.edu

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of this compound. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals. researchgate.net These calculations can help assign the observed absorption bands to specific electronic transitions, such as d-d transitions localized on the copper ion or charge-transfer transitions between the metal and the ligand.

Vibrational spectroscopy, including infrared (IR) and Raman spectra, can also be simulated using DFT calculations. By calculating the harmonic vibrational frequencies, it is possible to assign the experimental vibrational bands to specific modes of motion within the molecule. mdpi.com This is particularly useful for identifying the coordination mode of the phthalate ligand to the copper center by analyzing the shifts in the carboxylate stretching frequencies. For complex molecules, computational prediction of spectra is an invaluable tool for validating experimental data and gaining a deeper understanding of the molecular structure and bonding. researchgate.net

Research Applications in Advanced Materials Science

Catalytic Systems and Processes

The copper(II) center in Monobutyl Phthalate (B1215562) Copper(II) Salt is a key feature driving its potential catalytic applications. ontosight.ai Copper compounds are widely recognized for their ability to catalyze a variety of organic reactions, and this salt is considered a precursor for creating other copper complexes and can act as a catalyst itself. ontosight.ai

Monobutyl Phthalate Copper(II) Salt can be explored in both homogeneous and heterogeneous catalytic systems. In homogeneous catalysis, its solubility in certain organic solvents allows it to participate in liquid-phase reactions. However, much of the related research focuses on copper-based heterogeneous catalysts due to their ease of separation and reusability.

For instance, copper-based metal-organic frameworks (MOFs), such as Cu-BTC, have been effectively used as heterogeneous catalysts. rsc.org These frameworks, which feature copper(II) ions linked by organic ligands, demonstrate the catalytic potential of copper centers in structured materials. In one study, a Cu-BTC framework was used to activate persulfate for the degradation of dibutyl phthalate (DBP), a related phthalate ester. rsc.orgresearchgate.net The study found that DBP removal was significantly accelerated in the presence of the copper-based catalyst. rsc.org Another approach involves depositing copper onto solid supports like acid-activated bentonite (B74815) clay, creating a heterogeneous catalyst for the photo-Fenton-like oxidation of organic pollutants. acs.org These examples highlight the utility of copper ions, similar to the one in this compound, in heterogeneous catalytic systems for environmental remediation.

The copper(II) ion in the salt can readily participate in redox reactions, making it a candidate for both oxidation and reduction catalysis. The biological activity of the compound is primarily attributed to this redox capability, which influences various biochemical pathways.

In the realm of advanced materials, this property is harnessed for oxidation reactions. Copper complexes are known to catalyze the oxidation of various substrates. Research on related copper coordination polymers has demonstrated highly efficient catalysis for the mild oxidation of alkanes (e.g., cyclohexane) to corresponding alcohols and ketones using aqueous hydrogen peroxide. researchgate.net Similarly, copper-based MOFs have been employed as catalysts for the oxidation of phenol (B47542) wastewater. rsc.org These findings suggest the potential of this compound to act as a catalyst in similar oxidative processes, where the Cu(II) center facilitates the generation of reactive oxygen species.

Catalytic SystemCatalyst ExampleTarget Reaction/SubstrateKey FindingsReference(s)
Heterogeneous Catalysis Copper-Based Metal-Organic Framework (Cu-BTC)Degradation of Dibutyl Phthalate (DBP)Cu-BTC acts as an effective catalyst for persulfate activation, leading to the removal of DBP from water. rsc.orgresearchgate.net
Heterogeneous Catalysis Chemical-Vapor-Deposited Copper on Bentonite ClayPhoto-Fenton-like Oxidation of Azo DyesAcid activation of the clay support significantly reduced copper leaching and improved catalytic activity for degrading organic pollutants. acs.org
Homogeneous Catalysis Copper(II) Coordination PolymersMild Oxidation of CycloalkanesThe complexes act as efficient precatalysts, achieving high product yields (up to 45%) for alkane oxidation with H₂O₂. researchgate.net

Materials Synthesis and Functionalization

This compound serves as a building block or functional component in the synthesis of new materials. It is used as a precursor for creating other, more complex copper coordination compounds. Beyond this, the interaction of copper(II) ions with organic ligands is a foundational principle in the self-assembly of supramolecular structures. For example, Cu(II) salts have been shown to be effective additives in the metal-directed self-assembly of various thiacyclophanes, demonstrating the role of copper in guiding the formation of complex molecular architectures. rsc.org This highlights its potential use in creating novel materials with tailored structures and properties.

Development of Active Components in Functional Formulations

Phthalates and their derivatives are well-known for their role as additives in polymer formulations. This compound and related compounds have been utilized or studied as stabilizers or functional additives in plastics. ontosight.aiontosight.ai The phthalate component can impart flexibility, while the copper ion can add functionalities such as color or antimicrobial properties. ontosight.aiontosight.ai

A significant area of research is the development of functional formulations where the additive is chemically bound to the material to prevent leaching. In one innovative approach, a derivative of monooctyl phthalate was covalently bonded to a polyvinyl chloride (PVC) backbone via a "click reaction". bibliotekanauki.pl This process, which used a copper(I) bromide catalyst, created an internally plasticized PVC material. bibliotekanauki.pl The resulting modified PVC showed a low glass transition temperature and, crucially, no migration of the phthalate derivative into various solvents. bibliotekanauki.pl This method demonstrates a sophisticated way to create a functional formulation where the active component (the phthalate) is permanently integrated into the material's structure, a principle applicable to this compound.

Furthermore, related phthalates like dibutyl phthalate (DBP) are used as plasticizers in the formulation of polymer membranes for electrochemical sensors. researchgate.netresearchgate.net These sensors are designed for detecting specific ions, including copper(II), in various samples. researchgate.netresearchgate.net This illustrates the role of phthalates in creating functional materials with specific physical and chemical properties required for advanced applications.

Application AreaMaterial/FormulationFunctional ComponentKey Feature/FindingReference(s)
Internal Plasticization Modified Polyvinyl Chloride (M-PVC)Monooctyl phthalate derivativeCovalent bonding via a copper-catalyzed click reaction prevents migration of the plasticizer from the PVC matrix. bibliotekanauki.pl
Plastic Stabilization Polyvinyl Chloride (PVC) PlasticsCopper PhthalatesAct as stabilizers to help prevent degradation from heat and light. ontosight.ai
Sensor Formulation PVC Polymer Membrane SensorDibutyl Phthalate (DBP)Used as a plasticizer to create membranes with the correct properties for potentiometric ion detection. researchgate.netresearchgate.net

Advanced Analytical Chemistry Techniques for Detection

Spectrophotometric Methods for Trace Analysis

Spectrophotometry offers a sensitive and cost-effective approach for the trace analysis of the copper(II) ion in Monobutyl Phthalate (B1215562) Copper(II) Salt. This method typically involves the formation of a colored complex between Cu(II) ions and a specific chromogenic reagent, which can then be quantified by measuring its absorbance at a characteristic wavelength.

Several reagents have been developed for the spectrophotometric determination of copper(II). These methods, while not directly analyzing the intact salt, provide a reliable means to quantify the copper content. The choice of reagent influences the sensitivity, selectivity, and the pH range of the analysis. For instance, reagents like 1-(2-pyridylazo)-2-naphthal (PAN) react with Cu(II) in acidic solutions to form a pink chelate with a maximum absorbance at 550 nm. mdpi.comnih.gov This reaction is rapid and the resulting complex is stable for an extended period, allowing for reliable measurements. mdpi.com Another reagent, 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one (AMT), forms a complex with Cu(II) that exhibits a sharp peak at a maximum wavelength of 434 nm. sielc.com The development of new chromogenic reagents like N,N′-bissalicylidene-2,3-diaminopyridine (H₂IF) has led to methods with high molar absorptivity, indicating high sensitivity. rsc.org

The key analytical parameters for several spectrophotometric methods for copper(II) determination are summarized in the table below.

Chromogenic Reagentλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Linear RangeReference
1-(2-pyridylazo)-2-naphthal (PAN)5502.05 × 10⁴0.1-4.0 µg/L mdpi.com
4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one (AMT)4341.90 × 10⁴0.7-25 µg/mL sielc.com
N,N′-disalicylidene-2,3-diaminopyridine (H₂IF)4141.46 × 10⁵6.35-318 µg/L rsc.org
3,3',5,5'-tetramethybenzidine (TMB) with copper substituted tungstophosphate6602.54 x 10⁵0.003-0.1 µg/mL nih.gov
2,5-dimercapto-1,3,4-thiadiazole (DMTD)3905.65 x 10⁴0.1-20 µg/cm³ koreascience.kr

These methods are often validated by analyzing certified reference materials and have been successfully applied to various sample matrices, including environmental and industrial waters. mdpi.comsielc.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are powerful tools for the separation and detection of the monobutyl phthalate (MBP) component of the target salt. Both high-performance liquid chromatography and gas chromatography-mass spectrometry are widely used for this purpose.

HPLC is a versatile technique for the analysis of monobutyl phthalate. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid or formic acid for better peak shape and mass spectrometry compatibility. sielc.com The detection is usually performed using a UV detector at a wavelength of around 226 nm or 230 nm. clinmedjournals.orggovst.edu

Molecularly imprinted polymers (MIPs) have been developed for the selective solid-phase extraction (MIP-SPE) of monobutyl phthalate from aqueous samples prior to HPLC analysis. nih.gov This selective pre-concentration step enhances the sensitivity and selectivity of the method. nih.gov

The following table summarizes typical HPLC conditions for the analysis of monobutyl phthalate.

ColumnMobile PhaseDetectionRetention Time (min)Reference
Newcrom R1Acetonitrile, Water, Phosphoric AcidUV/MSNot Specified sielc.com
C18Acetonitrile:Water (90:10 v/v)UV (226 nm)4.135 clinmedjournals.org
C18Methanol:Water (75:25 v/v)UV (230 nm)Not Specified govst.edu
Betasil phenyl (100 mm x 2.1 mm x 3 µm)Not SpecifiedLC-MS-MSNot Specified nih.gov

The linearity of the calibration curves for HPLC methods is generally excellent, with regression coefficients close to 0.999. clinmedjournals.org

GC-MS is a highly sensitive and specific technique for the determination of monobutyl phthalate. Due to the polar nature of MBP, derivatization is often employed to increase its volatility and improve its chromatographic behavior. nih.govoup.com Silylation, using reagents like N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA), is a common derivatization technique. oup.com However, methods have also been developed that allow for the direct analysis of monophthalates without derivatization, which simplifies the analytical procedure. nih.govresearchgate.net

The separation is typically achieved on a capillary column, such as an Rxi-5MS or an SLB-5ms. mdpi.comoup.com The mass spectrometer is operated in electron ionization (EI) mode, and the data can be acquired in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity. oiv.int A characteristic fragment ion for phthalates, including MBP, is observed at a mass-to-charge ratio (m/z) of 149, which corresponds to the protonated phthalic anhydride (B1165640). rsc.orggcms.cz

The table below presents typical GC-MS parameters for the analysis of monobutyl phthalate.

ColumnInjection ModeDerivatizationKey Fragment Ions (m/z)Reference
Rxi-5MS (30 m × 0.25 mm i.d. × 1.00 µm)SplitlessNot specifiedNot specified mdpi.com
Not specifiedSplitless (190°C)None149 (from degradation) nih.gov
SLB-5ms (30 m x 0.25 mm x 0.25 µm)SplitlessBSTFA with 1% TMCSNot specified oup.com
Not specifiedSplitlessDiazomethaneNot specified nih.gov

GC-MS methods for monobutyl phthalate have been validated with good recoveries and precision. nih.gov

High-Resolution Mass Spectrometry for Structural Confirmation and Quantification

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are invaluable for the unambiguous identification and structural confirmation of monobutyl phthalate. Techniques like liquid chromatography coupled with electrospray ionization and a quadrupole-time-of-flight (LC-ESI-QTOF) mass spectrometer can be used to obtain high-resolution mass spectra. nih.gov

The fragmentation of monobutyl phthalate in the mass spectrometer provides characteristic product ions. In negative ion mode ESI, the precursor ion [M-H]⁻ of monobutyl phthalate has an accurate mass of approximately 221.0819 Da. nih.gov Collision-induced dissociation (CID) of this precursor ion generates specific fragment ions. A comprehensive study of the fragmentation pathways of phthalate metabolites revealed that a fragment ion at m/z 121.0295, corresponding to the deprotonated benzoate (B1203000) ion, is a common feature for all phthalate metabolites. nih.gov Another significant fragment for many phthalate metabolites is the deprotonated o-phthalic anhydride ion at m/z 147.0088. nih.gov

The table below lists some of the key high-resolution mass spectral data for monobutyl phthalate.

Ionization ModePrecursor Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)InstrumentationReference
Negative ESI221.081977.0396, 71.0495, 177.0936, 121.0287LC-ESI-QTOF nih.gov
Negative ESI221.081977.0396, 71.0501, 69.0345, 149.0971, 121.029LC-ESI-QTOF nih.gov

This detailed fragmentation information allows for confident identification of monobutyl phthalate in complex matrices.

Electrochemical Sensor Development for Copper(II) Detection

Electrochemical sensors offer a rapid, sensitive, and often portable alternative for the detection of the copper(II) component of Monobutyl Phthalate Copper(II) Salt. These sensors can be broadly categorized into potentiometric and voltammetric sensors.

Potentiometric sensors, specifically ion-selective electrodes (ISEs), measure the potential difference between a sensing electrode and a reference electrode, which is related to the concentration of the target ion. jcbms.org Various ionophores, which are molecules that selectively bind to Cu(II) ions, have been incorporated into PVC membranes to create sensitive and selective electrodes. koreascience.krnih.govscispace.com

Voltammetric sensors measure the current resulting from the electrochemical oxidation or reduction of Cu(II) ions at the electrode surface. soton.ac.uk Techniques like anodic stripping voltammetry (ASV) can achieve very low detection limits. rsc.orgchemrevlett.com The modification of electrode surfaces with materials like carbon nanotubes or metal-organic frameworks (MOFs) can enhance the sensitivity and selectivity of these sensors. rsc.orgrsc.org

The following table summarizes the characteristics of several electrochemical sensors developed for copper(II) detection.

Sensor TypeElectrode Material/ModificationLinear RangeDetection LimitReference
Potentiometric (ISE)PVC membrane with 2-mercaptobenzoxazole5.0 × 10⁻⁶ - 1.6 × 10⁻² M2.0 × 10⁻⁶ M koreascience.kr
Potentiometric (ISE)PVC membrane with 2,2'-dithiodianiline5.0 × 10⁻⁷ - 7.0 × 10⁻² MNot specified nih.gov
Potentiometric (Coated-wire ISE)1,8-bis(2-Hydroxynaphthaldiminato)3,6-Dioxaoctane3.3 × 10⁻⁶ - 1.0 MNot specified scispace.com
Voltammetric (SWASV)HDPBA–MWCNTs/CPE0.00007–1.5000 µM0.0048 nM rsc.org
VoltammetricUiO-66-NH₂/ZnO compositeNot specified0.01435 µM rsc.org
Potentiometric (ISE)(E)-2-((1H-pyrrol-2-yl)methylene)hydrazinecarbothioamide1.0 × 10⁻⁶ - 1.0 × 10⁻¹ M8.75 × 10⁻⁷ M jecst.org
VoltammetricBi-MOF/GCENot specified1 × 10⁻⁵ M nih.gov

These electrochemical methods provide a diverse toolbox for the rapid and sensitive determination of copper(II) in various samples.

Environmental Dynamics and Degradation Pathways

Abiotic Degradation Mechanisms in Environmental Compartments

The abiotic degradation of phthalate (B1215562) esters, including the monobutyl phthalate moiety of the copper salt, in the environment occurs primarily through hydrolysis and photolysis. nih.gov However, these processes are generally slow under natural conditions. researchgate.net For instance, the aqueous photolysis half-life of butyl-benzyl phthalate is over 100 days, while for dimethyl phthalate, it is approximately 3 years. d-nb.info

Hydrolysis: The hydrolysis of phthalate diesters, such as dibutyl phthalate, initially produces the corresponding monoester (monobutyl phthalate in this case) and the alcohol. nih.gov This reaction can be influenced by pH, with both acid and base-catalyzed hydrolysis occurring. nih.gov In environments like the lower layers of landfills, conditions such as high temperatures, pressure, and the presence of metal ions can foster hydrolysis. nih.gov

Photolysis: Photodegradation of phthalates in the atmosphere primarily involves reactions with hydroxyl radicals. nih.gov In aqueous environments, photolysis by UV light is also a degradation pathway, though often slow. d-nb.info The presence of substances like TiO2 can enhance photocatalysis. d-nb.info

The copper(II) ion in the salt can also influence abiotic degradation. Copper salts have been shown to play a role in the abiotic degradation of lignified cell walls, suggesting potential catalytic effects in certain environmental matrices. grafiati.com

Bioremediation and Microbial Degradation Studies

Bioremediation is considered a more efficient and sustainable method for removing phthalates from the environment compared to physical and chemical technologies. researchgate.net A wide variety of microorganisms, including bacteria and fungi, can degrade phthalates under aerobic, anaerobic, and facultative conditions. researchgate.net

Identification of Degrading Microorganisms

Numerous bacterial and fungal strains capable of degrading phthalate esters have been isolated and identified. The initial step in the microbial degradation of phthalate esters is typically the hydrolysis of the ester bond by esterases, releasing the phthalate moiety and the corresponding alcohol. d-nb.inforesearchgate.net

Bacteria:

Nocardia erythropolis : This bacterium has been shown to rapidly degrade phthalate esters. nih.gov

Micrococcus sp. strain YGJ1 and Bacillus sp. : Esterases from these bacteria can hydrolyze medium-chain (C3-C5) mono/di-alkyl phthalate esters. d-nb.info

Gordonia sp. and Arthrobacter sp. : In a co-culture, Gordonia sp. can convert di-n-octyl phthalate to phthalic acid, which is then degraded by Arthrobacter sp. d-nb.info

Deinococcus radiodurans and Pseudomonas stutzeri : These strains, isolated from activated sludge, have demonstrated the ability to degrade di-n-butyl phthalate (DBP). nih.gov

Bacillus thuringiensis and Bacillus cereus : These species, isolated from agricultural soil, can assimilate a mixture of four different phthalate esters. researchgate.net

Stenotrophomonas acidaminiphila : This strain was isolated for its ability to degrade DBP. jmb.or.kr

Rhodococcus sp. strain DK17 : This bacterium can utilize phthalate as a carbon and energy source. asm.org

Fungi:

Fungi are also a promising resource for the bioremediation of micropollutants like phthalates. slu.se Strains such as Stropharia rugosoannulata and Clavariopsis aquatica have shown strong capabilities in degrading DBP. slu.se

Elucidation of Metabolic Pathways for Degradation Products

The metabolic breakdown of phthalates by microorganisms has been extensively studied. The general pathway involves the initial hydrolysis to phthalic acid, followed by further degradation of the aromatic ring.

Aerobic Degradation: Under aerobic conditions, the degradation of phthalate isomers typically converges at 3,4-dihydroxybenzoic acid (protocatechuate). nih.gov This is achieved through the action of specific dioxygenases that introduce hydroxyl groups to the benzene (B151609) ring, followed by decarboxylation. d-nb.inforesearchgate.netnih.govresearchgate.net The resulting protocatechuate then undergoes ring cleavage by either ortho- or meta-pathways, eventually leading to intermediates of central carbon metabolism. nih.gov

A general aerobic degradation pathway for phthalate is as follows:

Hydrolysis: Phthalate esters are hydrolyzed by esterases to phthalic acid and an alcohol. d-nb.info

Dioxygenation: Phthalate is attacked by a dioxygenase to form a cis-dihydrodiol. researchgate.net

Dehydrogenation: The cis-dihydrodiol is dehydrogenated to a dihydroxyphthalate. researchgate.net

Decarboxylation: The dihydroxyphthalate is decarboxylated to protocatechuate. researchgate.net

Ring Cleavage: The aromatic ring of protocatechuate is cleaved, leading to further metabolism. nih.gov

Anaerobic Degradation: Under anoxic conditions, the degradation of phthalate is considered the rate-limiting step in the breakdown of phthalate esters. d-nb.info The anaerobic pathway differs significantly from the aerobic one. It involves the activation of the phthalate isomers to their respective thioesters using CoA ligases or transferases. d-nb.info This is followed by decarboxylation to the central intermediate, benzoyl-CoA. d-nb.info

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are effective methods for degrading persistent organic pollutants like phthalates in aqueous matrices. researchgate.netscilit.comiwaponline.comnih.gov These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds. scilit.comnih.gov

Several AOPs have been investigated for the removal of phthalate esters:

Ozone-based processes (O3, O3/H2O2, O3/AC, O3/Al2O3) : These have shown high efficiency in degrading diethyl phthalate (DEP). researchgate.net The O3/AC system, in particular, has been identified as highly effective for treating water contaminated with DEP. researchgate.net

UV/H2O2 Photolysis : This process utilizes UV radiation to generate hydroxyl radicals from hydrogen peroxide, leading to the degradation of phthalates. researchgate.netscilit.com

Sonolysis : The use of ultrasound can also induce the degradation of phthalates in water. researchgate.netnih.gov

Fenton and Photo-Fenton Processes : These processes use iron salts and hydrogen peroxide (and UV light in the case of photo-Fenton) to generate hydroxyl radicals. scilit.comiwaponline.com

Sulfate (B86663) Radical (SO4•−) Based AOPs : Sulfate radicals, which have a higher oxidation potential than hydroxyl radicals, have also been shown to be effective in degrading phthalates. scilit.comnih.gov

The degradation of phthalates by AOPs leads to the formation of various intermediates, including phthalic acid, benzoic acid ethyl ester, 2,5-dihydroxybenzoic acid, formic acid, acetic acid, and oxalic acid, before eventual mineralization to CO2 and water. scilit.comnih.gov

Environmental Monitoring Methodologies for Phthalate Species

Due to their ubiquitous nature and potential health risks, robust methods for monitoring phthalates in various environmental matrices are crucial. miami.edunih.govepa.ie

Commonly used analytical techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS) : A standard and widely used method for the detection and quantification of phthalates in environmental samples. miami.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) : Another powerful technique, particularly useful for analyzing phthalate metabolites in biological samples like urine. miami.eduepa.ie It helps to avoid contamination issues that can arise with GC-MS due to the presence of phthalates in laboratory equipment. epa.gov

Biosensors: There is a growing interest in developing portable and rapid on-site monitoring technologies. miami.edu Electrochemical biosensors, based on selective peptide binders immobilized on electrodes, are being developed for the direct analysis of phthalates in environmental samples without extensive pretreatment. miami.edu

Sample Matrices: Phthalates and their metabolites are monitored in a variety of environmental and biological samples, including:

Air researchgate.net

Water (surface water, groundwater, drinking water) researchgate.net

Soil and sediment researchgate.net

Landfill leachate researchgate.net

Wastewater and biosolids epa.ie

Human urine nih.govepa.gov

The data from these monitoring studies are essential for assessing human exposure and environmental risk. nih.govepa.ie

Fundamental Biological Interactions and Molecular Mechanisms

Interaction with Molecular Targets

The mechanism of action for Monobutyl Phthalate (B1215562) Copper(II) Salt involves its engagement with molecular targets such as enzymes and various cellular components.

Enzyme Modulation and Inhibition

The copper(II) center of the compound is a key player in its interaction with enzymes. Copper is an essential cofactor for many enzymes, but in excess or in specific chemical forms, it can also be inhibitory. For instance, copper ions are known to interact with P-type ATPases, which are responsible for transporting copper across cellular membranes. Inhibition or modulation of these transporters can disrupt copper homeostasis within the cell.

While direct studies on Monobutyl Phthalate Copper(II) Salt's effect on specific enzymes are limited, the known interactions of its components provide insight. Monobutyl phthalate (MBP), the metabolite of dibutyl phthalate (DBP), has been shown to affect enzymes involved in steroidogenesis. nih.gov Specifically, MBP can inhibit the expression of steroidogenic acute regulatory protein (StAR), a key protein in the transport of cholesterol to the mitochondria for steroid synthesis. nih.govnih.gov Furthermore, studies on other phthalates have demonstrated modulation of antioxidant enzymes. For example, benzyl-butyl phthalate has been shown to significantly increase the activity of superoxide (B77818) dismutase (SOD) and peroxidase (POD) in plant shoots. nih.gov

Cellular Component Interactions

The lipophilic nature of the monobutyl phthalate ligand may facilitate the compound's interaction with and transport across cellular membranes. Once inside the cell, the copper(II) ion can interact with a variety of cellular components. Copper ions have a high affinity for sulfur-containing molecules, such as the amino acid cysteine, and can therefore interact with proteins containing this residue. nih.gov These interactions can lead to conformational changes in proteins, altering their function.

Redox Cycling and Reactive Oxygen Species Generation Pathways

A significant aspect of the biological activity of this compound is its potential to participate in redox cycling, leading to the generation of reactive oxygen species (ROS). The copper(II) ion can be reduced to copper(I) by cellular reducing agents like ascorbate (B8700270) or glutathione. researchgate.net This reduced copper(I) can then react with molecular oxygen or hydrogen peroxide to produce superoxide radicals and highly reactive hydroxyl radicals through Fenton-like reactions. researchgate.netnih.gov

This generation of ROS can lead to oxidative stress within the cell, a condition where the production of ROS overwhelms the cell's antioxidant defense mechanisms. nih.gov Oxidative stress can cause damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA. researchgate.net Studies on copper oxide nanoparticles have demonstrated that both the nanoparticle surface and dissolved copper ions can generate ROS, leading to DNA damage. nih.gov Similarly, the copper(II) ion in this compound is expected to contribute to ROS production.

Effects on Cellular Processes in In Vitro Models (e.g., apoptosis, cell viability)

The cellular consequences of exposure to this compound and its components have been investigated in various in vitro models.

In a study on human breast cancer cells (MCF-7), this compound was found to reduce cell viability at concentrations above 10 µM after 48 hours. This was accompanied by an increase in caspase-3 activation, a key marker of apoptosis (programmed cell death).

Studies on monobutyl phthalate (MBP) alone have also shown effects on cell viability and apoptosis. In zebrafish liver cells, high concentrations of MBP (10 mg/L) led to decreased cell viability and induced early hepatocyte apoptosis. nih.gov This was associated with the upregulation of apoptosis-related genes such as p53, bax, and cas3. nih.gov In Sertoli cells from prepubertal male rats, high concentrations of MBP (10 mM) also caused a significant decline in cell viability. plos.org

Cell Line/Organism Compound Concentration Effect Reference
Human Breast Cancer (MCF-7)This compound>10 µMDecreased cell viability, induced apoptosis
Zebrafish LiverMonobutyl Phthalate (MBP)10 mg/LDecreased cell viability, induced apoptosis nih.gov
Rat Sertoli CellsMonobutyl Phthalate (MBP)10 mMDecreased cell viability plos.org

Impact on Gene Expression and Biochemical Pathways (e.g., steroidogenesis, lipid metabolism)

This compound and its components can significantly impact gene expression and various biochemical pathways.

Steroidogenesis: As mentioned earlier, monobutyl phthalate (MBP) has been shown to affect steroidogenesis. In mouse Leydig tumor cells (MLTC-1), low doses of MBP (10⁻⁷ and 10⁻⁶ M) actually stimulated progesterone (B1679170) production and increased the expression of steroidogenic acute regulatory protein (StAR) at both the mRNA and protein levels. nih.gov This was linked to increased DNA-binding of the transcription factors SF-1, GATA-4, and C/EBP-beta. nih.gov Conversely, other studies have reported that MBP inhibits steroidogenesis by downregulating StAR expression. nih.gov

Lipid Metabolism: Exposure to phthalates has been associated with alterations in lipid metabolism. While direct evidence for this compound is lacking, studies on related compounds are informative. In utero exposure to DEHP in mice has been shown to affect lipid metabolism and adipogenesis in their offspring. nih.gov

Gene Expression: The generation of ROS by the copper component can influence signaling pathways that regulate gene expression. nih.gov In zebrafish liver, MBP exposure led to the downregulation of antioxidant-related genes (SOD, CAT, GPx, Nrf2, HO-1) and the upregulation of apoptosis-related genes (p53, bax, cas3). nih.gov Furthermore, studies on embryonic stem cells have shown that phthalates can alter the expression patterns of genes involved in differentiation. nih.gov

Antimicrobial and Antifungal Activity Investigations

The copper component of this compound suggests potential antimicrobial and antifungal properties. Copper ions are known to be toxic to a wide range of microorganisms. While specific studies on the antimicrobial activity of this compound are not extensively detailed in the provided search results, the general antimicrobial properties of copper compounds are well-established. ontosight.ai Research has indicated that this compound possesses potential antimicrobial activities. One study on related copper(II) complexes with dibutyl phthalate did investigate antibacterial and antifungal activity. ugm.ac.id Additionally, a study on the biodegradation of dibutyl phthalate found that low concentrations of Cu²⁺ actually enhanced the degradation process by a bacterial consortium, though higher concentrations were inhibitory. plos.org

Further research is required to fully elucidate the spectrum and efficacy of this compound as an antimicrobial and antifungal agent.

Emerging Research Directions and Future Perspectives

Novel Synthetic Approaches and Derivatization Strategies

The traditional synthesis of Monobutyl Phthalate (B1215562) Copper(II) Salt typically involves a straightforward reaction between a monobutyl phthalate and a copper(II) salt. cu.edu.tr However, current research is moving towards more sophisticated synthetic strategies to create materials with tailored properties and enhanced functionalities.

Advanced Synthesis: Future synthetic approaches are likely to focus on methods that allow for precise control over the structure and dimensionality of the resulting copper-phthalate complexes. This includes the use of solvothermal and hydrothermal methods, which have been successfully employed to create new three-dimensional copper(II) coordination polymers from functionalized phthalate ligands. These techniques can produce crystalline materials with unique network structures, which are crucial for applications in catalysis and materials science.

Derivatization and Functionalization: Derivatization represents a key strategy for modifying the properties of Monobutyl Phthalate Copper(II) Salt. Research has shown the potential of creating phthalate derivatives that can be covalently linked to polymer backbones, such as polyvinyl chloride (PVC). researchgate.netbibliotekanauki.pl This approach, often utilizing "click" chemistry, aims to create "self-plasticized" polymers where the plasticizer mimic is permanently attached, thereby preventing its leaching into the environment. researchgate.netescholarship.orgescholarship.org

Another promising area is the development of functionalized hyperbranched polymers. For instance, a phthalate-functionalized hyperbranched glycerol (B35011) polyester (B1180765) nanocopolymer has been synthesized and shown to be an effective adsorbent for dyes. chemmethod.com Applying similar strategies to Monobutyl Phthalate could yield novel materials with enhanced adsorptive or catalytic capabilities. The goal of these derivatization strategies is often to create more stable, less toxic, and more effective materials for specific applications.

Exploration of New Catalytic Applications

The copper center in this compound suggests its potential as a catalyst, a notion supported by extensive research into copper-catalyzed reactions. acs.orgnih.gov While specific studies on this exact compound are limited, research on related copper complexes provides a clear indication of future catalytic applications.

Oxidation Catalysis: Copper complexes are well-known catalysts for a range of oxidation reactions. nih.govresearchgate.netbeilstein-journals.org Future research will likely explore the use of this compound in the aerobic oxidation of organic molecules, such as alcohols and tetrahydroisoquinolines, using air as a clean oxidant. acs.org The phthalate ligand itself can influence the catalytic activity and selectivity of the copper center. nih.gov Studies on the copper-catalyzed dehydrogenative coupling of dimethyl phthalate suggest that the phthalate structure can be integral to the catalytic cycle. acs.org

Environmental Catalysis: A significant future application lies in environmental catalysis. Copper-based metal-organic frameworks (MOFs) have demonstrated high efficiency as catalysts for advanced oxidation processes (AOPs) to degrade persistent organic pollutants. rsc.orgresearchgate.net For example, a copper-based MOF, Cu-BTC, has been shown to activate persulfate for the effective removal of dibutyl phthalate (DBP). rsc.orgresearchgate.net Similarly, copper sulfide (B99878) has been used to activate peroxymonosulfate (B1194676) for the degradation of diethyl phthalate (DEP). nih.govresearchgate.net It is plausible that this compound, or materials derived from it, could be developed as stable, heterogeneous catalysts for the remediation of water contaminated with phthalates and other pollutants.

Advanced Environmental Remediation Strategies

The widespread presence of phthalates in the environment necessitates the development of effective remediation technologies. iwaponline.com Research into copper-based materials offers promising avenues for addressing this challenge.

Adsorbent Materials: Copper-based metal-organic frameworks (MOFs) are being extensively investigated as superior adsorbents for removing pollutants from water due to their high porosity and large surface areas. nih.govmdpi.comfrontiersin.orgresearchgate.net These materials have shown high removal efficiency for heavy metals and organic compounds. frontiersin.orgfrontiersin.org For instance, a copper-based MOF was synthesized for the express purpose of adsorbing lead ions from aqueous solutions, with the mechanism believed to involve ion exchange with the copper ions in the framework. researchgate.net Following this line of research, this compound could serve as a precursor for synthesizing novel MOFs designed for the selective adsorption of phthalates or other environmental contaminants. One study developed a copper(II) isonicotinate (B8489971) polymer for the micro-solid phase extraction of various phthalates from atmospheric particulate matter, demonstrating the potential of copper-based polymers in environmental analysis and cleanup. dphen1.com

Advanced Oxidation Processes (AOPs): Beyond adsorption, copper-containing materials are being used to catalytically degrade pollutants. Nano zerovalent copper (nZVC) has been explored for the oxidative degradation of diethyl phthalate. nih.gov Furthermore, heterogeneous catalysts like copper-loaded bentonite (B74815) clay have been synthesized for the photo-Fenton-like oxidation of organic pollutants. acs.org The coupling of copper-based MOFs with persulfate has been shown to effectively remove dibutyl phthalate, highlighting a promising advanced remediation strategy. rsc.org Future work could focus on immobilizing this compound onto stable supports to create reusable catalysts for AOP-based water treatment systems.

Deeper Mechanistic Understanding of Biological Interactions

Phthalates are known endocrine disruptors, and their biological effects are a significant area of research. nih.govtandfonline.com Monobutyl phthalate is the primary active metabolite of the widely used dibutyl phthalate (DBP), and it is this monoester form that is largely responsible for the observed toxicity. nih.gov

Molecular Mechanisms of Toxicity: Future research is aimed at elucidating the precise molecular mechanisms through which monobutyl phthalate exerts its effects. Studies have shown that phthalate exposure can induce programmed cell death by increasing intracellular calcium ion levels and altering the mitochondrial potential in cells. nih.gov Other research suggests that phthalates may directly bind to and regulate proteins involved in mRNA translation, representing a novel mechanism of toxicity. researchgate.net Understanding how the presence of the copper(II) ion in the this compound complex alters these interactions is a critical and unexplored area. The complex formation between copper(II) and phthalate ions could potentially create novel toxicological profiles. consensus.app

Investigating the Role of the Metal Center: A key question for future investigation is the role of the copper ion in the biological activity of the complex. The copper center could participate in redox reactions within the cellular environment, potentially exacerbating oxidative stress, a known mechanism of phthalate toxicity. researchgate.net Conversely, the coordination of the phthalate to the copper ion might alter its bioavailability or its ability to interact with biological targets like hormone receptors. Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the intact copper salt and to determine whether it acts as a single entity or dissociates, delivering monobutyl phthalate and copper ions separately within the biological system.

Q & A

Q. How can cumulative risk assessment models integrate MBP-Cu(II) exposure data?

  • Methodological Answer : Adapt physiologically based pharmacokinetic (PBPK) models for MBP, incorporating copper’s tissue distribution (e.g., liver accumulation). Validate using NHANES urinary metabolite data adjusted for metal-ligand dissociation constants .

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